methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Overview
Description
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of a sulfamoyl group, a phenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl and thiophene rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-methylthiophene-2-carboxylate
- Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylfuran-2-carboxylate
Uniqueness
Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the combination of its sulfamoyl group, phenyl group, and thiophene ring. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. The presence of the ethoxy group also influences its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-3-23-13(18)9-17-25(20,21)15-12(11-7-5-4-6-8-11)10-24-14(15)16(19)22-2/h4-8,10,17H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDPAUDLOOLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(SC=C1C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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